8-Chloro-3-(phenylsulfonyl)quinoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNABDNOXXMVHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(phenylsulfonyl)quinoline typically involves the reaction of 8-chloroquinoline with benzenesulfinic acid sodium salt. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 8-chloroquinoline is reacted with benzenesulfinic acid sodium salt in the presence of a palladium catalyst, such as palladium(II) chloride, and a base, such as triethylamine, in an inert atmosphere .
Industrial Production Methods
Industrial production of 8-Chloro-3-(phenylsulfonyl)quinoline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(phenylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Chloro-3-(phenylsulfonyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(phenylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Functional Group Variations
(a) 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline
- Structure: Chlorine at position 8 is replaced with an acetamino group (-NHCOCH₃), while the sulfonyl group is substituted with 4-chlorophenyl.
- Synthesis : Requires multi-step reactions involving bromination, thiolation, and oxidation .
- This modification may alter solubility and target binding in medicinal applications.
(b) 8-Chloro-3-(4-morpholinylsulfonyl)quinoline (D9)
- Structure : The phenylsulfonyl group is replaced with a morpholine-sulfonyl moiety.
- Synthesis : Achieved via nucleophilic substitution using morpholine .
(c) N,N-Dimethyl-3-(phenylsulfonyl)quinoline-8-amine
- Structure: Chlorine at position 8 is replaced with a dimethylamino group (-N(CH₃)₂).
- Biological Activity : Exhibits potent 5-HT₆ receptor antagonism (IC₅₀ = 0.4 nM) .
- Impact: The dimethylamino group’s electron-donating nature enhances receptor affinity but may reduce metabolic stability compared to chlorine’s electron-withdrawing effect .
Electronic and Steric Effects
- Chlorine vs. Fluoro or Methyl Substitutions: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine or methyl groups increase steric hindrance and stabilize the quinoline ring via inductive effects . Fluorine substitution (e.g., 8-fluoroquinoline derivatives) reduces steric bulk but may decrease metabolic stability due to weaker C-F bond strength .
- Sulfonyl Group Variations: Phenylsulfonyl: Enhances lipophilicity and π-π stacking interactions in biological targets.
Physicochemical Properties
| Property | 8-Chloro-3-(phenylsulfonyl)quinoline | 3-Methylquinoline-8-sulfonyl chloride | 8-Hydroxyquinoline-5-sulfonic acid |
|---|---|---|---|
| Molecular Weight | 303.75 g/mol | 256.71 g/mol | 225.22 g/mol |
| Solubility | Moderate (lipophilic) | Low (reactive sulfonyl chloride) | High (polar sulfonic acid) |
| Key Functional Groups | Cl, Ph-SO₂ | CH₃, SO₂Cl | OH, SO₃H |
| Applications | Drug intermediate | Synthetic intermediate | Metal chelation, antimicrobials |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-chloro-3-(phenylsulfonyl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 8-chloroquinoline derivatives. For example, sulfonyl chloride intermediates (e.g., 8-chloro-3-quinolinesulfonyl chloride) react with nucleophiles like piperidine or phenyl groups under argon at 0–5°C, followed by warming to ambient temperature. Key factors include solvent choice (dichloromethane), stoichiometric control of amines, and purification via chromatography . Yields range from 51% to 64%, depending on steric and electronic effects of substituents.
Q. How is the structural integrity of 8-chloro-3-(phenylsulfonyl)quinoline validated post-synthesis?
- Methodological Answer : Characterization employs H/C NMR to confirm substitution patterns (e.g., chloro and sulfonyl groups at positions 8 and 3), IR spectroscopy for functional group identification (e.g., sulfonyl S=O stretches at ~1338 cm), and HRMS for molecular ion verification (e.g., [M+H] peaks) . X-ray crystallography or computational modeling may resolve ambiguities in regioselectivity.
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays targeting quinoline-related pathways:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- CNS Applications : Radioligand binding assays for serotonin/dopamine receptors, given structural similarities to CNS-active quinoline derivatives .
Q. How does the phenylsulfonyl group affect reactivity compared to other sulfonamide derivatives?
- Methodological Answer : The phenylsulfonyl group enhances electrophilicity at the quinoline C3 position, facilitating nucleophilic aromatic substitution (SNAr) with amines or alkoxides. This contrasts with aliphatic sulfonamides (e.g., piperidinylsulfonyl), where steric hindrance may reduce reaction rates .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing the quinoline core?
- Methodological Answer : Use directing groups (e.g., sulfonyl) to bias electrophilic substitution. For SNAr reactions, polar aprotic solvents (DMF, dioxane) and palladium catalysts (e.g., Pd(dba)) improve selectivity for C3 modifications. Microwave-assisted synthesis (125°C, 0.25 h) accelerates cross-coupling reactions .
Q. How do electronic effects of substituents modulate biological activity?
- Methodological Answer : Computational studies (DFT, molecular docking) correlate substituent electronegativity with target binding. For example:
- Chloro at C8 : Enhances lipophilicity, improving membrane permeability.
- Phenylsulfonyl at C3 : Stabilizes π-π stacking with aromatic residues in enzyme active sites .
Q. What analytical techniques resolve contradictions in reported reaction outcomes?
- Methodological Answer : Discrepancies in yields or byproducts often arise from trace moisture or oxygen. Mitigate via:
- Inert Atmosphere : Rigorous argon/nitrogen purging during sulfonylation .
- HPLC-MS Monitoring : Track intermediates in real-time to identify side reactions (e.g., hydrolysis of sulfonyl chloride) .
Q. How does 8-chloro-3-(phenylsulfonyl)quinoline compare to fluorinated quinoline derivatives in drug discovery?
- Methodological Answer : Fluorine at C8 (e.g., 8-fluoro-4-chloroquinoline) increases metabolic stability but reduces electrophilicity. Comparative studies show phenylsulfonyl derivatives exhibit stronger enzyme inhibition (e.g., kinase targets) due to bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
